molecular formula C12H9NO4 B14528262 6-(3-Nitrophenoxy)hexa-2,4-diyn-1-OL CAS No. 62706-81-4

6-(3-Nitrophenoxy)hexa-2,4-diyn-1-OL

Cat. No.: B14528262
CAS No.: 62706-81-4
M. Wt: 231.20 g/mol
InChI Key: LRCZNVRDMGYBMB-UHFFFAOYSA-N
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Description

6-(3-Nitrophenoxy)hexa-2,4-diyn-1-OL is an organic compound characterized by the presence of a nitrophenoxy group attached to a hexa-2,4-diyn-1-OL backbone. This compound is notable for its unique structure, which includes both aromatic and alkyne functionalities, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Nitrophenoxy)hexa-2,4-diyn-1-OL typically involves the reaction of 3-nitrophenol with hexa-2,4-diyn-1-OL. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could also be considered to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitrophenoxy)hexa-2,4-diyn-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

6-(3-Nitrophenoxy)hexa-2,4-diyn-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Nitrophenoxy)hexa-2,4-diyn-1-OL involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the alkyne functionality can undergo cycloaddition reactions. These interactions can modulate biological pathways and affect cellular functions, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Nitrophenoxy)hexa-2,4-diyn-1-OL is unique due to the specific positioning of the nitrophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

62706-81-4

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

6-(3-nitrophenoxy)hexa-2,4-diyn-1-ol

InChI

InChI=1S/C12H9NO4/c14-8-3-1-2-4-9-17-12-7-5-6-11(10-12)13(15)16/h5-7,10,14H,8-9H2

InChI Key

LRCZNVRDMGYBMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC#CC#CCO)[N+](=O)[O-]

Origin of Product

United States

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